molecular formula C14H11ClN2 B2980711 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 419557-41-8

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2980711
CAS No.: 419557-41-8
M. Wt: 242.71
InChI Key: AFAFENGOVTUNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine is a chemical compound with the Molecular Formula C₁₄H₁₁ClN₂ and a Molecular Weight of 242.70 g/mol . This high-purity reagent is a versatile scaffold in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known for its ability to fit into the hinge region of kinase domains . Research has identified this specific scaffold as a key component in a new series of selective c-Met inhibitors . c-Met is a receptor tyrosine kinase that, when aberrantly activated, plays a critical role in cancer formation, progression, and dissemination . Inhibiting c-Met is therefore a promising strategy for targeted cancer therapy. Furthermore, related chemical structures demonstrate that the imidazo[1,2-a]pyridine ring can serve as a bioisostere for quinazoline, making it a valuable core for designing potent Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR overexpression is a known driver in a variety of malignancies, and targeting it remains a central focus in oncology research. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAFENGOVTUNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzylamine with 2-bromo-3-methylpyridine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents such as halogens or nucleophiles.

Scientific Research Applications

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or other cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

  • 6-Methyl-2-(4-bromophenyl)imidazo[1,2-a]pyridine (3n): Melting point 214–215°C, yield 77% .
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivatives: Compounds like cpd 4 and cpd S3 feature a 4-chlorophenyl group.

Electron-Donating and Electron-Withdrawing Groups

  • 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine (3l) : Melting point 178–180°C, yield 70% . The methoxy group’s electron-donating nature reduces crystal packing efficiency, lowering the melting point compared to halogenated analogs.
  • 2-(4-Cyanophenyl)imidazo[1,2-a]pyridine-6-carbonitrile (3s): Melting point 289–251°C, yield 80% . The strong electron-withdrawing cyano group increases molecular rigidity, contributing to a higher melting point.

Methyl vs. Other Alkyl/Functional Group Substitutions

  • 6-Methyl vs.
  • Adamantyl-Substituted Analogs : Compounds like 2-(adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine (2d) exhibit high melting points (371–373 K) due to adamantane’s bulky, rigid structure . These derivatives prioritize steric effects over electronic modulation.

Sulfur-Containing Derivatives

  • 6-Methyl-2-phenyl-3-((p-tolylthio)methyl)imidazo[1,2-a]pyridine (3b) : Yield 71% . The thioether group enhances lipophilicity and may influence redox behavior, contrasting with the chloro group’s electronegativity.
  • 2-Iodo-3-(((4-methoxyphenyl)thio)methyl)-6-methylimidazo[1,2-a]pyridine (3g) : Yield 82% . The iodine atom’s polarizability and sulfur’s nucleophilicity create dual reactivity sites, useful for further functionalization.

Functionalized Imidazo[1,2-a]pyridines

  • 6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 89010-43-5) : Features a carbohydrazide group, enabling hydrogen bonding and chelation . This contrasts with the methyl group’s simplicity in the target compound.

Biological Activity

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including findings from various studies, and provides a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClNC_{11}H_{9}ClN. The compound features a chlorophenyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine framework. This unique structure contributes to its chemical reactivity and biological activity.

Structural Comparison

Compound NameStructureNotable Features
2-(4-Chlorophenyl)imidazo[1,2-a]pyridineStructureExhibits similar biological activity; potential anticancer properties
6-Methylimidazo[1,2-a]pyridineStructureKnown mutagen; used in studies related to carcinogenesis
Imidazo[1,2-a]pyridine-3-carboxylic acidStructureInvestigated for anti-inflammatory effects

The presence of chlorine substituents enhances the lipophilicity and potentially increases the biological activity compared to other derivatives lacking such substituents .

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can act as inhibitors of various kinases involved in cancer pathways. In particular, certain derivatives have demonstrated inhibitory effects on FLT3 mutations associated with acute myeloid leukemia (AML) .

In one study, an imidazo[1,2-a]pyridine-thiophene derivative was identified as a type-I inhibitor of FLT3 with notable anti-proliferative activities against FLT3-ITD driven AML cell lines . This suggests that this compound may possess similar anticancer properties.

Antimicrobial Activity

Imidazo[1,2-a]pyridine compounds have also been noted for their antimicrobial activities. A study highlighted that derivatives could effectively inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves targeting specific enzymes or receptors essential for microbial survival .

Anti-inflammatory Effects

Several studies have reported anti-inflammatory effects associated with imidazo[1,2-a]pyridine derivatives. For example, certain compounds have been shown to inhibit phospholipase A₂ (PLA₂), an enzyme involved in inflammatory processes . The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents for inflammatory diseases.

Study on FLT3 Inhibition

A significant study focused on the development of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors. The compound 5o exhibited equal potency against multiple FLT3 mutants associated with AML. The selectivity profile demonstrated that it was approximately 200-fold more selective for cancer cells compared to normal cells .

In Vitro Activity Against PLA₂

Another study investigated a novel imidazopyridine derivative that showed significant inhibitory activity towards snake venom PLA₂ with an IC₅₀ value of 14.3 μM. Molecular docking analysis confirmed strong binding affinity to the active site of PLA₂ .

Q & A

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine, and what reaction conditions are critical for optimal yield?

The compound is typically synthesized via Vilsmeier-Haack formylation or cyclocondensation reactions. For example, a common method involves reacting a pre-synthesized imidazo[1,2-a]pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (8 hours at 0–10°C), followed by vacuum evaporation to isolate the product . Key parameters include temperature control during reagent addition to prevent side reactions and precise stoichiometry of POCl₃/DMF to ensure complete formylation. Alternative routes may use brominated intermediates, as seen in analogous compounds, but require careful handling of halogenating agents .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound is classified as harmful upon inhalation (H332), skin contact (H312), and ingestion (H302). Safety protocols include:

  • Use of fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Storage in airtight containers away from moisture and ignition sources (P233, P210) .
  • Immediate decontamination of spills using inert absorbents (P390) and avoidance of aqueous solutions due to potential exothermic reactions (P223) .

Q. How can researchers address solubility challenges during in vitro assays?

The compound exhibits limited aqueous solubility. Recommended strategies include:

  • Use of polar aprotic solvents like DMSO for stock solutions (10–50 mM), followed by dilution in assay buffers.
  • For in vivo studies, formulations such as DMSO:Tween 80:Saline (10:5:85 v/v) or suspensions in 0.5% carboxymethyl cellulose (CMC-Na) can enhance bioavailability .

Advanced Research Questions

Q. How can contradictory yield data from different synthesis protocols be systematically resolved?

Discrepancies in yields (e.g., 70.1% vs. lower yields in analogous syntheses) often stem from variations in:

  • Catalyst purity : Trace moisture in POCl₃ or DMF can reduce reactivity.
  • Reaction time : Extended reflux durations (>8 hours) may degrade intermediates.
  • Purification methods : Column chromatography with optimized solvent gradients (e.g., hexane:ethyl acetate) improves recovery . Researchers should validate protocols using high-purity reagents and replicate conditions from peer-reviewed syntheses before optimization.

Q. What advanced spectroscopic techniques are recommended for structural confirmation and impurity profiling?

  • ¹³C NMR : Critical for confirming the chlorophenyl and methyl substituents. For example, the aromatic carbons of the 3-chlorophenyl group resonate at δ 125–135 ppm, while the methyl group appears near δ 20–25 ppm .
  • High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂ClN₂).
  • HPLC-PDA : Detects trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .

Q. How can researchers mitigate oxidative degradation during long-term storage?

  • Storage conditions : Lyophilized powder stored at -20°C in argon-purged vials prevents oxidation and hydrolysis.
  • Stabilizers : Addition of 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) in stock solutions reduces free radical-mediated degradation .
  • Periodic QC checks : Monitor purity via HPLC every 6 months to detect degradation products.

Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine core to enhance bioactivity?

  • C–H functionalization : Ultrasound-assisted iodination at the C3 position using tert-butyl hydroperoxide (TBHP) as an oxidant introduces iodine for further cross-coupling (e.g., Suzuki-Miyaura) .
  • Schiff base formation : Condensation of the aldehyde derivative (if synthesized) with amines generates imine-linked analogs for structure-activity relationship (SAR) studies .

Methodological Considerations

Q. How should researchers design dose-response studies for in vivo toxicity evaluation?

  • Acute toxicity : Start with a single dose (10–100 mg/kg) in rodent models, monitoring for CNS effects (e.g., H336: dizziness).
  • Subchronic studies : Administer 5–25 mg/kg daily for 28 days, assessing hepatic and renal biomarkers (AST, ALT, BUN) due to potential organotoxicity (H371) .
  • Control groups : Include vehicle (e.g., CMC-Na) and reference compounds (e.g., structurally related imidazo[1,2-a]pyridines) to isolate compound-specific effects.

Q. What computational tools can predict the environmental impact of this compound?

  • ECOSAR : Estimates aquatic toxicity (e.g., LC50 for fish) based on QSAR models.
  • EPI Suite : Predicts biodegradation half-life and bioaccumulation potential (log Kow ~2.5 suggests moderate persistence) .
  • Experimental validation : Microtox® assays with Vibrio fischeri can confirm predicted EC50 values for regulatory compliance .

Data Interpretation and Conflict Resolution

Q. How can conflicting bioactivity data between academic studies be reconciled?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. impedance-based methods).
  • Cell line specificity : Validate findings across multiple models (e.g., HEK293 vs. HepG2).
  • Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.